2-Butyne-1,4-diol-13C4 2-Butyne-1,4-diol-13C4
Brand Name: Vulcanchem
CAS No.:
VCID: VC17969237
InChI: InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1
SMILES:
Molecular Formula: C4H6O2
Molecular Weight: 90.060 g/mol

2-Butyne-1,4-diol-13C4

CAS No.:

Cat. No.: VC17969237

Molecular Formula: C4H6O2

Molecular Weight: 90.060 g/mol

* For research use only. Not for human or veterinary use.

2-Butyne-1,4-diol-13C4 -

Specification

Molecular Formula C4H6O2
Molecular Weight 90.060 g/mol
IUPAC Name (1,2,3,4-13C4)but-2-yne-1,4-diol
Standard InChI InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1
Standard InChI Key DLDJFQGPPSQZKI-JCDJMFQYSA-N
Isomeric SMILES [13CH2]([13C]#[13C][13CH2]O)O
Canonical SMILES C(C#CCO)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

2-Butyne-1,4-diol-13C4 possesses the molecular formula C₄H₆O₂, with all four carbon atoms replaced by the ¹³C isotope. This isotopic enrichment alters its molecular weight to 90.060 g/mol , compared to 86.0892 g/mol for the unlabeled counterpart . The structural integrity of the parent compound is preserved, as evidenced by its IUPAC name: (1,2,3,4-¹³C₄)but-2-yne-1,4-diol . The SMILES notation (¹³CH₂O) explicitly denotes the positions of isotopic substitution .

Spectroscopic and Chromatographic Identifiers

The compound’s InChIKey (DLDJFQGPPSQZKI-JCDJMFQYSA-N) distinguishes it from the non-labeled variant (DLDJFQGPPSQZKI-UHFFFAOYSA-N) , reflecting isotopic differences. Its CAS Registry Number (861954-06-5) and PubChem CID (11286439) provide unambiguous identifiers for database referencing.

Table 1: Key Identifiers of 2-Butyne-1,4-diol-13C4

PropertyValueSource
Molecular FormulaC₄H₆O₂
Molecular Weight90.060 g/mol
InChIKeyDLDJFQGPPSQZKI-JCDJMFQYSA-N
CAS RN861954-06-5
SMILES¹³CH₂O

Synthesis and Industrial Production

Challenges in Isotopic Enrichment

The incorporation of ¹³C atoms introduces challenges in maintaining reaction efficiency and isotopic fidelity. Side reactions, such as isotopic scrambling or incomplete labeling, must be minimized through controlled reaction conditions. Advanced techniques like gas-phase isotopic exchange or enzymatic catalysis may enhance isotopic incorporation rates.

Applications in Research and Industry

Analytical Chemistry

The primary application of 2-butyne-1,4-diol-¹³C₄ lies in its use as an internal standard in quantitative MS and NMR. Its distinct mass spectral signature (e.g., molecular ion cluster at m/z 90) enables accurate quantification of unlabeled analogs in complex matrices . In NMR, the ¹³C-enriched carbons produce enhanced signal intensities, facilitating structural elucidation in metabolic tracer studies .

Mechanistic Studies

Isotopic labeling allows researchers to trace reaction pathways and intermediates. For example, in the synthesis of polymers or pharmaceuticals, 2-butyne-1,4-diol-¹³C₄ can elucidate kinetic isotope effects or regioselectivity in alkyne functionalization .

Table 2: Comparative Applications of Labeled vs. Unlabeled 2-Butyne-1,4-diol

ApplicationLabeled Compound AdvantageSource
Mass SpectrometryEnables precise quantification
NMR SpectroscopyEnhances signal resolution
Metabolic TracingTracks carbon flux in biological systems

Physicochemical Properties

Thermal and Kinetic Data

Reaction thermochemistry data for the unlabeled compound, as reported by NIST , provides insights into the labeled variant’s behavior. The gas-phase reaction enthalpy (ΔrH°) of chloride adduct formation is 93.3 ± 2.9 kJ/mol , suggesting similar reactivity for the ¹³C-labeled species. Minor isotopic effects may slightly alter activation energies, but these differences are typically negligible in non-kinetic studies.

Solubility and Stability

Hazard CodeDescriptionPrecautionary MeasuresSource
H301Toxic if swallowedAvoid ingestion; seek medical aid
H314Causes severe skin burnsWear protective gloves/clothing
H331Toxic if inhaledUse respiratory protection

Analytical Characterization

Spectroscopic Techniques

NMR Spectroscopy: The ¹³C-enriched carbons produce distinct signals in the 60–100 ppm range, corresponding to sp³-hybridized carbons adjacent to oxygen atoms. The alkyne carbon (sp-hybridized) appears near 70–80 ppm .
Mass Spectrometry: High-resolution MS reveals a molecular ion peak at m/z 90.060, with isotopic purity confirmed by the absence of ¹²C-containing fragments .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210 nm) effectively separates the labeled compound from impurities. Mobile phases typically comprise acetonitrile-water mixtures acidified with 0.1% formic acid .

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